2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(20-18-19-14-7-4-8-15(14)25-18)11-22-17(24)10-9-13(21-22)12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWIFQZVWQTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include phenylhydrazine and cyclopentanone, which undergo condensation and cyclization reactions under controlled conditions to form the pyridazine and thiazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Key Observations:
Electron-withdrawing groups (e.g., CF₃ in ) may stabilize the pyridazinone ring against metabolic oxidation .
Acetamide-Linked Moieties :
- The cyclopenta-thiazole in the target compound offers a rigid, planar structure conducive to π-π interactions, contrasting with the flexible methyl ester in or the pyridinyl-thiazole in .
- The trifluoromethylphenyl group in enhances metabolic stability but may reduce solubility due to its hydrophobic nature .
Physicochemical Properties :
- The target compound’s molecular weight (~397 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. However, its rigid structure may limit solubility compared to and .
Biological Activity
The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| LogP | 3.9188 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 56.961 Ų |
The biological activity of this compound may be attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may influence several pathways:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
- Antioxidant Properties : The presence of phenolic structures in the compound suggests it could act as a free radical scavenger, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives of pyridazinones have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory properties.
Anticancer Studies
A study published in Molecular Cancer demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including pancreatic and gastric cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in xenograft models .
Antioxidant Activity
Research published in Phytochemistry indicated that compounds with similar structures showed remarkable antioxidant activity through DPPH radical scavenging assays. The tested compounds displayed IC50 values significantly lower than those of standard antioxidants like ascorbic acid .
Anti-inflammatory Activity
In a study focusing on inflammatory models, compounds related to this structure were shown to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating a potential role in managing inflammatory diseases .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of pyridazinone derivatives with thiazole precursors under reflux conditions (e.g., acetonitrile, 80°C) to form the acetamide linkage .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Key variables : Solvent polarity (e.g., DMF vs. THF) and temperature control are critical for minimizing side reactions like hydrolysis of the thiazole ring .
- Yield optimization : Catalytic amounts of triethylamine improve coupling efficiency by 15–20% in amidation reactions .
Q. How is structural characterization performed, and what spectral data are critical for validation?
- NMR : NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.5 ppm (pyridazine aromatic protons), δ 2.8–3.1 ppm (cyclopentane methylene), and δ 10.5 ppm (amide NH) .
- Mass spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H] at m/z 437.2 (calculated) .
- IR : Stretching vibrations at 1680 cm (C=O, amide) and 1580 cm (C=N, thiazole) .
Q. What preliminary biological screening assays are relevant for this compound?
- Enzyme inhibition : Test against serine proteases (e.g., elastase) at 10–100 µM concentrations using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) .
- Cytotoxicity : MTT assays on HEK-293 cells (48-hour exposure) to establish IC values .
- Binding assays : Surface plasmon resonance (SPR) with immobilized targets (e.g., COX-2) to measure .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Docking studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (PDB: 5KIR). Focus on hydrogen bonding between the pyridazinone carbonyl and Arg120 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify critical residues (e.g., Tyr355) .
- QM/MM : Calculate charge distribution on the thiazole ring to predict electrophilic reactivity .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Case example : If Study A reports IC = 2.5 µM (elastase inhibition) but Study B finds no activity:
- Verify assay conditions (pH 7.4 vs. 6.8 buffers alter protonation states) .
- Test metabolite stability (HPLC monitoring at 0, 6, 24 hours) to rule out compound degradation .
- Statistical reconciliation : Apply ANOVA to compare datasets with >3 replicates; outliers may indicate batch-dependent impurities .
Q. What strategies optimize selectivity for target vs. off-target interactions?
- SAR analysis : Modify the phenyl substituent (e.g., 4-F vs. 4-OCH) and compare inhibition profiles across kinase panels .
- Proteome-wide profiling : Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify off-targets .
- Crystallography : Co-crystallize with non-target proteins (e.g., albumin) to identify non-specific binding motifs .
Q. How can reaction engineering improve scalability for preclinical studies?
- Flow chemistry : Continuous synthesis of the pyridazinone core reduces reaction time from 12 hours (batch) to 2 hours (80°C, 2 bar pressure) .
- Solvent recycling : Implement membrane distillation (0.22 µm PTFE) to recover >90% DMF .
- Process analytical technology (PAT) : In-line FTIR monitors amidation progress, reducing purification steps .
Methodological Challenges and Solutions
Q. Why do solubility issues arise in pharmacokinetic studies, and how are they addressed?
- Formulate with β-cyclodextrin (20% w/w) to enhance solubility 5-fold .
- Use PEG-400/water (1:1) co-solvent systems for in vivo dosing .
Q. What analytical techniques quantify metabolic stability in hepatic microsomes?
- LC-MS/MS : Monitor parent compound depletion (e.g., t = 45 minutes in human microsomes + NADPH) .
- CYP inhibition screening : Fluorescent assays (e.g., Vivid® CYP450 kits) to identify isoform-specific interactions (e.g., CYP3A4 IC > 50 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
